N-(2-Hydroxyethyl)picolinamide

Description

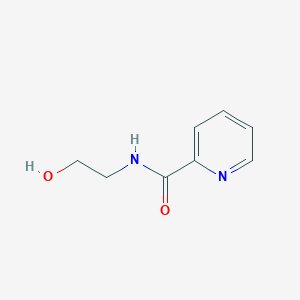

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMVFGIULAFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches for N-(2-Hydroxyethyl)picolinamide

The direct synthesis of the target compound is typically achieved through amidation reactions, which form the core carboxamide linkage.

The formation of this compound can be achieved by the direct condensation of picolinic acid or its esters with 2-aminoethanol (ethanolamine). This reaction often requires catalysts or coupling agents to proceed efficiently. One approach involves heating the reactants, sometimes in the absence of a catalyst, to drive the amidation reaction via thermal dehydration. For instance, the reaction of fatty acids with amines can be carried out at elevated temperatures (e.g., 140°C) to yield the corresponding amides researchgate.net. Alternatively, modern coupling agents common in peptide synthesis, such as DCC (dicyclohexylcarbodiimide) and HOBT (hydroxybenzotriazole), can facilitate the amide bond formation under milder conditions researchgate.net.

Table 1: General Conditions for Amidation of Picolinic Acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| Picolinic Acid | Ethanolamine | Heat (e.g., 140°C) | This compound |

A highly effective and common method for synthesizing this compound involves a two-step, one-pot process starting from picolinic acid. The carboxylic acid is first converted to a more reactive acid chloride, 2-picolinoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com This acid chloride is not typically isolated but is reacted in situ with ethanolamine. The reaction is usually conducted in an inert solvent like dichloromethane (DCM) at a low temperature (e.g., 0°C), and a base such as triethylamine (Et₃N) is added to neutralize the hydrochloric acid byproduct generated during the reaction. nih.govmdpi.com

Table 2: Synthesis via 2-Picolinoyl Chloride

| Step | Reactant(s) | Reagents | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | Picolinic Acid | Thionyl Chloride (SOCl₂) | None or DCM | Reflux | 2-Picolinoyl Chloride |

Synthesis of this compound Derivatives

The parent compound serves as a scaffold for creating various derivatives through targeted chemical modifications.

The synthesis of this chlorinated derivative follows a similar pathway to the parent compound. The starting material, 5-chloropicolinic acid, is first converted to its highly reactive acid chloride, 5-chloro-2-picolinoyl chloride. This intermediate is then subjected to an amidation reaction with ethanolamine to yield the final product, 5-Chloro-N-(2-hydroxyethyl)-2-picolinamide. google.com

Table 3: Synthesis of 5-Chloro-N-(2-hydroxyethyl)-2-picolinamide

| Starting Material | Key Intermediate | Second Reactant | Product |

|---|

The terminal hydroxyl group of this compound can be converted into a primary amine. This transformation is achieved through a two-step sequence. First, the hydroxyl group is converted into a good leaving group by reacting it with methanesulfonyl chloride in the presence of triethylamine to form a mesylate intermediate. This reaction is typically performed in dichloromethane at a reduced temperature (0–5°C). prepchem.com The resulting intermediate is then treated with concentrated ammonia, which displaces the mesylate group via nucleophilic substitution to afford N-(2-Aminoethyl)pyridine-2-carboxamide. prepchem.com

Table 4: Conversion of Hydroxyl to Amino Group

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | N-(2-hydroxyethyl)pyridine-2-carboxamide | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0–5°C | N-(2-Mesyloxyethyl)picolinamide (Intermediate) |

The synthesis of N-(2-Nitrooxyethyl)picolinamide involves the nitration of the terminal hydroxyl group of this compound, forming a nitrate ester. This O-nitration is typically achieved by treating the alcohol with a strong nitrating agent. While direct nitration of primary amines can be challenging and may lead to decomposition, the esterification of an alcohol can be accomplished using specific reagents. core.ac.uk A common method for this transformation is the use of a mixture of concentrated nitric acid and sulfuric acid. Another effective and eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅). nih.gov These reagents react with the hydroxyl group to form the nitrooxy functional group.

Table 5: Proposed Nitration of this compound

| Starting Material | Nitrating Agent | Reaction Type | Product |

|---|---|---|---|

| This compound | Nitric Acid / Sulfuric Acid | O-Nitration (Esterification) | N-(2-Nitrooxyethyl)picolinamide |

General Synthetic Routes for Picolinamide (B142947) Derivatives

The construction of the picolinamide scaffold typically involves the coupling of a picolinic acid moiety with an amine. The efficiency and substrate scope of these reactions can be influenced by the choice of starting materials, coupling agents, and reaction conditions.

Amidation with Amines utilizing Oxalyl Chloride and Triethylamine

A robust and widely employed method for the synthesis of picolinamides involves a two-step procedure commencing with the activation of picolinic acid. Picolinic acid is first converted to a more reactive acyl chloride derivative, typically picolinoyl chloride. This activation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting picolinoyl chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding amide.

The reaction of picolinoyl chloride with an amine is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine (B92270). The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

The general reaction scheme is as follows:

Activation of Picolinic Acid: Picolinic Acid + Oxalyl Chloride → Picolinoyl Chloride + CO + CO₂ + HCl

Amidation: Picolinoyl Chloride + Amine + Triethylamine → Picolinamide + Triethylammonium Chloride

This method is highly efficient and applicable to a wide range of amines. For the synthesis of this compound, picolinoyl chloride would be reacted with ethanolamine in the presence of triethylamine.

A similar approach involves the reaction of an ester of picolinic acid, such as ethyl picolinate, with an amine. This aminolysis reaction is also an effective method for amide bond formation. For example, the synthesis of N-(2-hydroxyethyl)nicotinamide, an isomer of the target compound, has been achieved by reacting methyl nicotinate (B505614) with monoethanolamine in a solvent-free system at 60°C for 4 hours google.com. This suggests that a similar reaction between ethyl picolinate and ethanolamine would be a viable route to this compound. One reported synthesis of N-(2-hydroxyethyl) amides involves the aminolysis of carboxylic acid esters with ethanolamine itu.edu.tr.

Below is a table summarizing various amidation reactions for the synthesis of picolinamide derivatives.

| Starting Material (Picolinic Acid Derivative) | Amine | Coupling/Activating Agent | Base | Solvent | Product | Reference |

| Picolinic Acid | N-alkylanilines | Thionyl Chloride | - | - | N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides | nih.govnih.gov |

| 4-methoxy-3-(propionyloxy)picolinic acid | (2S,3S)-3-(o-tolyl)butan-2-yl L-alaninate hydrochloride | Pivaloyl Chloride | Triethylamine | Dichloromethane | (2S,3S)-3-(o-tolyl)butan-2-yl (4-methoxy-3-(propionyloxy)picolinoyl)-L-alaninate | google.com |

| Methyl Nicotinate | Monoethanolamine | - | - | Solvent-free | N-(2-hydroxyethyl)nicotinamide | google.com |

| Carboxylic Acid Esters | Ethanolamine | - | - | - | N-(2-hydroxyethyl) amides | itu.edu.tr |

Elucidation of Biological Activities and Applications

General Biological Activities of Picolinamide (B142947) Derivatives

Picolinamide derivatives are a class of compounds recognized for their diverse biological functions. ontosight.ai Their chemical structure, which includes a pyridine (B92270) ring and a carboxamide group, can be modified to enhance specific activities, leading to the investigation of numerous analogs. ontosight.aiontosight.ai

Picolinamide derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. ontosight.aiontosight.ai Studies have shown that these compounds can be particularly effective against Clostridioides difficile, a bacterium that can cause severe intestinal infections. nih.gov For instance, the picolinamide analog 87 showed exquisite selectivity and potency against C. difficile with a Minimum Inhibitory Concentration (MIC) of 0.125 μg/mL, while being largely inactive against beneficial gut bacteria like Bifidobacterium longum. nih.gov This selectivity is a significant advantage over broader-spectrum antibiotics. nih.gov

Research into novel picolinamide derivatives has also revealed their potential as antifungal agents against various phytopathogens. scialert.net A study on newly synthesized picolinamide derivatives showed significant inhibition of fungal hyphal growth, with chloro-substituted derivatives being particularly effective against Rhizoctonia solani and Alternaria alternata. scialert.net The activity of these compounds was found to be dose-dependent. scialert.net

| Compound/Derivative | Target Microorganism | Activity (MIC/ED₅₀) | Source |

| Picolinamide 87 | Clostridioides difficile | MIC: 0.125 μg/mL | nih.gov |

| Picolinamide 87 | MRSA | MIC: 128 μg/mL | nih.gov |

| Picolinamide 5 | Clostridioides difficile | Selectivity: 32 to 128 | nih.gov |

| N-phenyl-(3-chloro)-imino-picolinamide (4c) | Rhizoctonia solani | ED₅₀: 29.1 μg/mL | scialert.net |

| N-phenyl-(3-chloro)-imino-picolinamide (4c) | Alternaria alternata | ED₅₀: 33.9 μg/mL | scialert.net |

| N-phenyl-(2-chloro)-imino-picolinamide (4b) | Rhizoctonia solani | ED₅₀: 38.2 μg/mL | scialert.net |

| N-phenyl-(2-hydroxy)-imino-picolinamide (4k) | Rhizoctonia solani | 78.9% growth inhibition | scialert.net |

| Picolinic Acid | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | MIC: 0.02 to 0.78 mg/mL (pH=5.0) | pan.olsztyn.pl |

| Sodium Picolinate | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | MIC: 0.19 to 3.13 mg/mL (pH=7.0) | pan.olsztyn.pl |

The antiviral potential of picolinamide derivatives has been another area of active research. ontosight.aiontosight.ai Certain adamantane (B196018) derivatives of picolinamide have been suggested to exhibit antiviral activity. ontosight.aiontosight.ai The adamantyl group is known for its rigid and hydrophobic nature, which can influence how the compound interacts with biological systems, such as viral proteins. ontosight.aiontosight.ai For example, adamantane derivatives have been investigated for their ability to inhibit the M2 protein of the influenza virus. ontosight.ai Picolinamide itself has been used as a ligand in the synthesis of dasabuvir, an inhibitor of the HCV polymerase. nih.gov

Several picolinamide derivatives have been evaluated for their anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai The compound N-(2-Hydroxyethyl)picolinamide has been specifically studied for its potential anti-inflammatory and antioxidant activities. ontosight.ai In one study, N-(2-oxo-2-(phenylamino)ethyl) picolinamide derivatives were synthesized and showed moderate anti-inflammatory activity when compared to the reference drug diclofenac (B195802) sodium. ajrconline.orgajrconline.org Another study demonstrated that picolinamide, an isomer of nicotinamide, inhibited the second phase of the nociceptive response induced by formalin in mice and also reduced carrageenan-induced paw edema, providing evidence for its anti-inflammatory activity. nih.gov

The application of picolinamide derivatives in anticancer research is a significant field of study. ontosight.ainih.govarabjchem.org These compounds have been investigated for their cytotoxic activity against various cancer cell lines. nih.govtandfonline.com Two series of picolinamide derivatives containing (thio)urea and dithiocarbamate (B8719985) moieties were designed as inhibitors of VEGFR-2 kinase, a key protein in tumor angiogenesis. nih.govdrugbank.com Compounds 7h , 9a , and 9l from this series showed potent inhibitory activity against VEGFR-2 kinase, with IC₅₀ values of 87 nM, 27 nM, and 94 nM, respectively, which were more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 180 nM). nih.govdrugbank.com Compound 7h also demonstrated significant cell death in several resistant human cancer cell lines, including Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal). nih.govdrugbank.com Furthermore, compound 9a was found to arrest the cell cycle at the G2/M phase and induce apoptosis in A549 lung cancer cells. nih.gov

In another study, novel fluorophenylpyrazole-picolinamide derivatives were synthesized and evaluated for their in vitro anticancer activity against HeLa (cervical), A-549 (lung), MCF-7 (breast), and IMR-32 (neuroblastoma) cell lines. tandfonline.com Compounds 11c , 11e , 11j , and 11k showed growth inhibition at low micromolar concentrations, comparable to the standard drug cisplatin. tandfonline.com

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Target | Source |

| Compound 7h | A549 (Lung) | 87 nM | VEGFR-2 Kinase | nih.govdrugbank.com |

| Compound 9a | A549 (Lung) | 27 nM | VEGFR-2 Kinase | nih.govdrugbank.com |

| Compound 9l | A549 (Lung) | 94 nM | VEGFR-2 Kinase | nih.govdrugbank.com |

| Sorafenib (Reference) | - | 180 nM | VEGFR-2 Kinase | nih.govdrugbank.com |

| Compound 6h | MCF-7, MIA-Pa-Ca-2, A549, HepG2 | 4–11 μM | - | researchgate.net |

Enzyme Inhibition Studies

The ability of picolinamide derivatives to inhibit specific enzymes is a key aspect of their biological activity, with significant implications for treating various diseases.

A series of picolinamide derivatives containing a dimethylamine (B145610) side chain have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. nih.govnih.govtandfonline.comresearchgate.net Structure-activity relationship studies revealed that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. nih.govnih.govtandfonline.com It was also observed that picolinamide derivatives were generally more potent than the corresponding benzamide (B126) derivatives. nih.govnih.govtandfonline.com

Among the synthesized compounds, compound 7a emerged as the most potent AChE inhibitor with an IC₅₀ value of 2.49 ± 0.19 μM and exhibited high selectivity for AChE over BChE. nih.govnih.govtandfonline.comresearchgate.net Kinetic studies indicated that compound 7a acts as a mixed-type inhibitor of AChE. nih.govtandfonline.com Molecular docking studies further suggested that this compound can bind to both the catalytic and peripheral sites of the enzyme. nih.govtandfonline.com

| Compound/Derivative | Enzyme | Inhibitory Activity (IC₅₀ in μM) | Selectivity (BChE/AChE) | Source |

| Compound 7a | AChE | 2.49 ± 0.19 | 99.40 | nih.govnih.govtandfonline.comresearchgate.net |

| Compound 7a | BChE | >247.5 | - | nih.gov |

| Compound 7b | AChE | 15.6 ± 1.25 | 11.1 | nih.gov |

| Compound 7b | BChE | 173 ± 10.2 | - | nih.gov |

| Compound 7c | AChE | 30.5 ± 2.11 | 3.97 | nih.gov |

| Compound 7c | BChE | 121 ± 9.8 | - | nih.gov |

Receptor Affinity and Modulation

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. Picolinamide derivatives have been a subject of interest for their ability to bind to various receptors, including those in the serotonin (B10506) system.

Derivatives of picolinamide, particularly those linked to an arylpiperazine group, have been synthesized and assessed for their ability to bind to serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov These receptors are implicated in a wide array of physiological and psychological processes, making them important targets for drug development. The affinity of a compound for a receptor, often quantified by the inhibition constant (Ki), indicates how tightly the molecule binds. A lower Ki value signifies a higher binding affinity.

Research into a series of these picolinamide derivatives has demonstrated that specific structural features are crucial for high-affinity binding. nih.gov A study by Fiorino et al. (2017) revealed that compounds could be designed to achieve high affinity, with some derivatives showing subnanomolar Ki values for the 5-HT2A or 5-HT2C receptors. nih.gov For example, the derivative N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) exhibited an exceptionally high affinity for the 5-HT2A receptor. nih.gov In contrast, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) showed a notable affinity for the 5-HT2C receptor. nih.gov

These findings underscore the potential of the picolinamide scaffold in developing selective ligands for serotonin receptors. nih.gov The table below presents the binding affinities for selected picolinamide derivatives.

Table 1: Binding Affinities (Ki) of Picolinamide Derivatives for Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) | 5-HT2A | 0.0224 |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) | 5-HT2C | 0.8 |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | 5-HT1A | 0.046 |

Data sourced from Fiorino et al. (2017). nih.gov

Specialized Biological Applications

Beyond receptor modulation in the central nervous system, picolinamide derivatives have been engineered for other specialized biological roles, including crop protection and cardiovascular medicine.

A novel class of insecticides has been developed by incorporating a cyclopropyl-picolinamide moiety into an isoxazoline (B3343090) structure. acs.orgacs.org These compounds are designed to act on the insect γ-aminobutyric acid (GABA) receptor, a proven target for insecticides. acs.org Isoxazoline insecticides are known for their broad-spectrum activity, but concerns about toxicity to non-target organisms like honeybees have prompted research into safer alternatives. acs.orgacs.org

Recent studies have focused on creating new isoxazoline cyclopropyl-picolinamide derivatives with the goal of enhancing insecticidal potency while reducing bee toxicity. acs.org In one such study, a newly synthesized derivative, designated FSA37, demonstrated excellent insecticidal activity against several major agricultural pests. acs.orgacs.org Its efficacy was found to be significantly greater than the commercial insecticide fluxametamide (B3030603) and comparable or superior to fluralaner (B1663891) against certain pests. acs.orgacs.org Notably, the cyclopropyl-picolinamide fragment is suggested to be a key factor for both the high biological activity and the improved safety profile for non-target species. acs.orgacs.org

The research indicates that FSA37 is a promising lead candidate for a new generation of effective and more environmentally compatible insecticides. acs.orgacs.org

Table 2: Insecticidal Activity (LC50) of Derivative FSA37 Compared to Commercial Insecticides

| Pest Species | FSA37 (mg/L) | Fluxametamide (mg/L) | Fluralaner (mg/L) |

|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | 0.077 | 0.605 | 0.018 |

| Spodoptera litura (Tobacco Cutworm) | 0.104 | 0.853 | 0.146 |

| Spodoptera exigua (Beet Armyworm) | 0.198 | 1.254 | 0.178 |

Data indicates the concentration required to kill 50% of the test population (LC50). Sourced from Song et al. (2025). acs.orgacs.org

N-(2-nitrooxyethyl)picolinamide is a derivative that can be synthesized from this compound through a nitration process. nih.gov This compound has been identified as a potential nitric oxide (NO) donating agent. nih.gov NO is a critical signaling molecule in the body, playing a key role in vasodilation (the widening of blood vessels) and other physiological processes. Drugs that can release NO are valuable in the treatment of cardiovascular conditions.

The crystal structure of N-(2-nitrooxyethyl)picolinamide has been characterized, and its potential as a nitric oxide-donating drug has been noted. nih.gov The synthesis involves reacting this compound with fuming nitric acid. nih.gov The structural characteristics, such as the orientation of the C=O and CH2–ONO2 groups relative to the pyridine nitrogen, differ from other related NO-donating compounds like nicorandil, which may influence its biological activity and NO-release profile. nih.gov The development of such compounds represents a strategy for creating novel therapeutics for cardiovascular diseases.

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide |

| Isoxazoline Cyclopropyl-Picolinamide |

| Fluxametamide |

| Fluralaner |

| N-(2-nitrooxyethyl)picolinamide |

Mechanistic Investigations

Interaction with Kinase Targets

The broader chemical class of picolinamide (B142947) derivatives has been a subject of interest in the development of kinase inhibitors. Various patents and studies describe picolinamide scaffolds as potential inhibitors for kinases such as Pim kinases, which are serine/threonine kinases involved in cell survival and proliferation. google.comgoogle.com These compounds are investigated for their potential therapeutic uses, including in oncology. google.com However, specific research data detailing the direct interaction of N-(2-Hydroxyethyl)picolinamide with specific kinase targets is not prominently featured in the current body of scientific literature.

Modulation of Biological Target Functions

The most thoroughly documented mechanism for the picolinamide scaffold involves the modulation of lipid transfer proteins. mdpi.comnsf.gov Research has identified that these compounds can inhibit the function of Sec14p, a phosphatidylinositol/phosphatidylcholine (PtdIns/PtdCho) transfer protein. nih.govnih.gov Sec14p is crucial for the transport of lipid molecules, which is essential for maintaining the integrity of the Golgi apparatus and for vesicle trafficking. nih.gov By inhibiting the lipid transfer function of Sec14p, picolinamide-based compounds disrupt these vital cellular processes, a mechanism that is particularly effective in fungal organisms. nsf.govnih.gov

Specific Mechanisms in Antifungal Picolinamide Scaffolds

Intensive investigation into the antifungal properties of picolinamides has provided precise insights into their molecular mechanism of action.

The primary molecular target for the antifungal activity of the picolinamide chemotype was definitively identified as Sec14p. nih.govresearchgate.net This discovery was achieved through a combination of advanced techniques.

Chemogenomic Profiling: Researchers utilized chemogenomic profiling with a collection of heterozygous deletion strains of the yeast Saccharomyces cerevisiae. This screening revealed that the strain with a deletion for the SEC14 gene exhibited significant hypersensitivity to picolinamide compounds. nih.gov

Biochemical Assays: Subsequent biochemical assays using purified Sec14p protein confirmed that the picolinamide compounds directly inhibit its function. nih.govnih.gov

These integrated approaches established Sec14p as the sole essential target responsible for the antifungal effects of this class of compounds. nih.gov

Table 1: Target Identification of Antifungal Picolinamides

| Method | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Chemogenomic Profiling | Saccharomyces cerevisiae | Heterozygous deletion strain for SEC14 showed significant hypersensitivity. | nih.gov |

The precise interaction between picolinamide inhibitors and Sec14p was elucidated through X-ray crystallography. nih.govnih.gov The determination of the co-crystal structure of a picolinamide compound complexed with Sec14p revealed critical details of the binding mechanism.

The inhibitor binds within the large, hydrophobic lipid-binding pocket of the Sec14p protein. nih.gov This pocket is normally occupied by a phospholipid molecule like phosphatidylinositol or phosphatidylcholine. nsf.govnih.gov The binding of the picolinamide compound physically obstructs the entry and binding of the natural lipid substrates, effectively halting the protein's transfer cycle. nsf.gov

The crystal structure showed that upon binding the inhibitor, the Sec14p protein adopts an "open" conformation, with a key helical gate region being displaced. nih.gov Furthermore, a functional variomics screen, which analyzes a library of protein variants, identified specific amino acid residues within the lipid-binding pocket that, when mutated, conferred resistance to the compound. nih.gov This provided definitive confirmation of the binding site and rationalized the observed structure-activity relationships. nih.govnih.gov

Table 2: Mechanistic Details of Picolinamide Binding to Sec14p

| Aspect | Description | Implication | Reference |

|---|---|---|---|

| Binding Site | Large hydrophobic lipid-binding cavity | Direct competition with natural lipid substrates (PtdIns/PtdCho). | nsf.govnih.gov |

| Protein Conformation | Induces an "open" conformation with helical gate displacement. | Inhibition of the lipid exchange cycle. | nih.gov |

| Validation | Resistance-conferring mutations identified within the binding pocket. | Confirms the binding site and provides a basis for rational drug design. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

Influence of Substituted Position of Dimethylamine (B145610) Side Chain on Cholinesterase Inhibition

The position of a dimethylamine side chain on picolinamide (B142947) derivatives has a marked influence on their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net A study involving a series of picolinamide derivatives, where a dimethylamine side chain was attached to a phenoxy group at the amide nitrogen, revealed that the substitution pattern is a critical determinant of inhibitory potency and selectivity. tandfonline.comresearchgate.net

Compounds with the dimethylamine side chain in the para-position (1,4-substitution) of the phenyl ring exhibited more potent inhibition of AChE compared to those with meta- or ortho-substitution. tandfonline.comresearchgate.nettandfonline.com For instance, the para-substituted compound 7a was identified as the most potent AChE inhibitor in its series, with an IC50 value of 2.49 µM and a high selectivity for AChE over BChE. researchgate.nettandfonline.comnih.gov Molecular docking studies suggest that this compound binds to both the catalytic and peripheral sites of the AChE enzyme. researchgate.nettandfonline.com This dual binding capability is a key feature for effective AChE inhibitors.

Structural Determinants for Insecticidal Activity: Role of the Cyclopropyl-Picolinamide Fragment

The cyclopropyl-picolinamide scaffold is a key structural element in a class of modern insecticides. researchgate.netdp.tech SAR studies on these compounds focus on optimizing their potency against various pests. Modifications to different parts of the molecule, including the cyclopropyl (B3062369) group, the picolinamide core, and other substituted fragments, can lead to significant changes in insecticidal activity. researchgate.netdp.tech For example, the development of novel isoxazoline (B3343090) derivatives incorporating a cyclopropyl-picolinamide fragment has yielded compounds with potent insecticidal properties against pests like Plutella xylostella. researchgate.net In one study, the optimized compound 32 showed an LC50 of 0.26 mg/L, which was significantly better than commercial standards. researchgate.net The insecticidal activity of these compounds is often linked to their interaction with insect GABA receptors. researchgate.net

Structure-Affinity Relationships with Serotonin (B10506) Receptors for Picolinamide Derivatives

Picolinamide derivatives have been investigated as ligands for various serotonin (5-HT) receptors, which are important targets for treating central nervous system disorders. unisi.itnih.gov SAR studies have shown that the affinity and selectivity of these compounds for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) can be finely tuned by modifying the structural components. unisi.itresearchgate.net

Key structural elements include the picolinamide nucleus, an alkyl chain linker, and a 4-substituted piperazine (B1678402) moiety. unisi.it The nature of the substituent on the piperazine ring is particularly crucial. For instance, linking an N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide resulted in a compound with subnanomolar affinity for the 5-HT2A receptor (Ki = 0.0224 nM). unisi.it In contrast, a different substitution, as in N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, yielded a highly affine and selective ligand for the 5-HT1A receptor (Ki = 0.046 nM). unisi.it These findings highlight how specific structural modifications can direct the affinity of picolinamide derivatives towards different serotonin receptor subtypes. unisi.itresearchgate.net

Comparative Bioactivity Analyses of Picolinamide versus Benzamide (B126) Derivatives

Direct comparisons between picolinamide and benzamide derivatives have been conducted to understand the role of the pyridine (B92270) nitrogen in biological activity. tandfonline.comresearchgate.netnih.gov In studies on cholinesterase inhibitors, picolinamide derivatives consistently demonstrated stronger bioactivity than their corresponding benzamide counterparts. tandfonline.comresearchgate.netnih.gov The presence of the nitrogen atom in the pyridine ring of picolinamides is believed to enhance binding to target enzymes, possibly through additional hydrogen bonding or electrostatic interactions that are not possible with the benzamide scaffold. tandfonline.com This suggests that the picolinamide core may be a more privileged structure for the design of certain enzyme inhibitors. researchgate.net

Similarly, in the context of antifungal agents targeting the Sec14p protein, both picolinamide and benzamide scaffolds have shown activity. researchgate.netnih.gov The ability to generate active compounds from both classes highlights their chemical versatility, but also underscores the importance of the specific substitutions on each core structure for optimizing activity and minimizing cytotoxicity. researchgate.net

Principles of Rational Compound Optimization

Rational compound optimization is a key process in drug and pesticide discovery that utilizes SAR data to guide the design of new, improved molecules. nih.govresearchgate.net This process often involves several strategies:

Structure-Based Design: When the 3D structure of the biological target is known (e.g., from X-ray crystallography), it can be used to design molecules that fit precisely into the binding site. nih.govresearchgate.net This allows for the rationalization of SAR data and the design of modifications to improve binding affinity and selectivity. nih.gov

Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties of a molecule and block metabolic degradation.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the key functional groups responsible for biological activity. The comparison between picolinamide and benzamide derivatives is an example of evaluating different scaffolds. tandfonline.comresearchgate.net

Conformational Restriction: By introducing cyclic structures or other rigid elements, the flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.

These principles, guided by detailed SAR studies, allow for the systematic and efficient optimization of lead compounds like N-(2-Hydroxyethyl)picolinamide and its analogs for a wide range of biological applications. nih.govresearchgate.net

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are pivotal in confirming the identity and purity of N-(2-Hydroxyethyl)picolinamide by providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain, and the amide and hydroxyl protons. The protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.6 ppm, with their specific shifts and coupling constants determined by their position relative to the nitrogen atom and the amide substituent. The two methylene groups of the ethyl moiety would likely appear as triplets in the aliphatic region, with the methylene group attached to the nitrogen (N-CH₂) resonating at a different chemical shift than the one attached to the oxygen (O-CH₂). The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The hydroxyl proton (O-H) would also be expected to be a singlet, the position of which is also sensitive to experimental conditions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each carbon atom in the pyridine ring, the carbonyl carbon of the amide group, and the two methylene carbons of the hydroxyethyl side chain. The chemical shifts of the pyridine carbons would be characteristic of a substituted pyridine ring. The carbonyl carbon would appear significantly downfield, typically in the range of 160-170 ppm. The two methylene carbons would have chemical shifts indicative of their attachment to nitrogen and oxygen atoms, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H | 7.0 - 8.6 | m |

| N-H | Variable | br s |

| O-H | Variable | s |

| N-CH₂ | ~3.5 | t |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C | 120 - 150 |

| C=O | 160 - 170 |

| N-CH₂ | ~40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide would also appear in this region, typically around 3300 cm⁻¹.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be expected in the region of 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹). C=C and C=N stretching vibrations from the pyridine ring would be expected in the 1600-1400 cm⁻¹ region. Finally, a C-O stretching vibration from the alcohol group would likely appear in the 1260-1000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1640 | Strong |

| N-H Bend (Amide) | ~1550 | Medium |

| C=C, C=N Stretch (Aromatic) | 1600 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂O₂), the calculated molecular weight is approximately 166.18 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166. Fragmentation of the molecular ion would lead to a series of daughter ions, providing further structural information. Common fragmentation pathways for picolinamide (B142947) derivatives involve cleavage of the amide bond and fragmentation of the side chain. For instance, a fragment corresponding to the picolinoyl cation could be observed.

Chromatographic Separation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources.

Silica (B1680970) Gel Chromatography

Silica gel column chromatography is a widely used method for the purification of moderately polar organic compounds like this compound. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their elution with a mobile phase of appropriate polarity.

For the purification of picolinamide derivatives, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. The progress of the separation is monitored by Thin-Layer Chromatography.

Table 4: Illustrative Silica Gel Chromatography Parameters for Picolinamide Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a TLC plate coated with silica gel, and the plate is developed in a sealed chamber containing a suitable mobile phase.

The choice of the mobile phase is critical for achieving good separation. For this compound, a mixture of a moderately polar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, would likely provide good results. After development, the spots can be visualized under UV light (if the compound is UV active) or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 5: Illustrative TLC Parameters for Picolinamide Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 1:1 v/v) |

X-ray Crystallography for Molecular and Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a solid-state material is crucial for understanding its physical and chemical properties. X-ray crystallography is a powerful analytical technique that provides detailed information about the molecular and crystal structure of a compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for this compound.

While the synthesis of this compound has been reported as an intermediate in the preparation of other compounds, such as N-(2-Nitrooxyethyl)picolinamide, it appears that a single-crystal X-ray diffraction analysis of this compound itself has not been published. As a result, specific details regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and intermolecular interactions remain undetermined.

For illustrative purposes, the crystallographic data for a related compound, picolinamide, is presented to demonstrate the type of information that would be obtained from an X-ray crystallographic analysis. It is important to note that this data does not represent the structure of this compound.

Table 1: Illustrative Crystallographic Data for Picolinamide

| Parameter | Value |

| Empirical Formula | C₆H₆N₂O |

| Formula Weight | 122.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074 (1) |

| b (Å) | 7.1004 (1) |

| c (Å) | 16.2531 (3) |

| β (°) | 100.260 (1) |

| Volume (ų) | 591.35 (2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.371 |

This data is for picolinamide and is provided for illustrative purposes only. It does not describe this compound.

The determination of the crystal structure of this compound would require the growth of suitable single crystals, followed by data collection using an X-ray diffractometer. Subsequent structure solution and refinement would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, which play a significant role in the stability and physical properties of the solid material. Without such an experimental investigation, a detailed discussion of the molecular and crystal structure of this compound remains speculative.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like N-(2-Hydroxyethyl)picolinamide. While specific DFT studies on this compound are not extensively documented in the literature, the computational analysis of similar picolinamide (B142947) derivatives, such as N-(4-hydroxyphenyl)picolinamide (4-HPP), offers a strong framework for understanding its probable characteristics.

These calculations typically begin with the optimization of the molecular geometry to find the most stable conformation. For a related compound, N-(4-hydroxyphenyl)picolinamide, geometry optimization is often performed using methods like B3LYP and MP2 with a 6-311++G(d,p) basis set. Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, a variety of molecular properties can be calculated. Vibrational frequency analysis is used to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra of the molecule. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in chemical reactions.

Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular charge transfer and the delocalization of electron density within the molecule. For this compound, this would shed light on the electronic interactions between the picolinamide core and the 2-hydroxyethyl side chain. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, as it maps the electrostatic potential onto the electron density surface, revealing regions that are susceptible to electrophilic and nucleophilic attack.

Based on studies of analogous compounds, a hypothetical data table of calculated properties for this compound can be constructed to guide future computational work.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Expected Value/Description |

|---|---|

| Optimized Geometry | Planar pyridine (B92270) ring with the carboxamide group potentially twisted relative to the ring. |

| HOMO Energy | Expected to be localized on the picolinamide ring. |

| LUMO Energy | Expected to be distributed over the pyridine and carboxamide groups. |

| HOMO-LUMO Gap | A moderate energy gap, suggesting good stability. |

| Dipole Moment | A significant dipole moment due to the presence of electronegative N and O atoms. |

| NBO Analysis | Intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen is possible, influencing conformation. |

Molecular Docking Simulations

For instance, molecular docking studies on N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR have been reported. These studies typically involve preparing the 3D structure of the ligand and the protein receptor. The ligand is then placed in the binding site of the receptor, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

In a hypothetical docking study of this compound with a relevant biological target, one would expect the picolinamide moiety to play a crucial role in binding. The pyridine nitrogen and the carbonyl oxygen are likely to act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The 2-hydroxyethyl side chain introduces an additional hydroxyl group that can participate in hydrogen bonding, potentially enhancing binding affinity and specificity.

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction |

|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor |

| Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Amide N-H | Hydrogen Bond Donor |

| Hydroxyl O-H | Hydrogen Bond Donor/Acceptor |

The results of such simulations are often visualized to provide a 3D representation of the binding mode, offering valuable insights for the rational design of new derivatives with improved biological activity.

Conformational Analysis and Molecular Structure Prediction (e.g., for N-(2-nitrooxyethyl)picolinamide)

The conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structure, which in turn influences their physical properties and biological activity. A detailed crystal structure analysis has been performed on the closely related compound, N-(2-nitrooxyethyl)picolinamide. This study provides a solid foundation for predicting the molecular structure of this compound.

Several key dihedral angles define the molecular conformation. The dihedral angle between the pyridine ring and the plane of the amide group (O1/C6/N2) is 11.3 (2)°. The orientation of the nitrooxyethyl side chain is described by the dihedral angle between the amide plane and the C8/O2/N3/O3/O4 mean plane, which is 44.74 (7)°. The carbonyl group and the CH2–ONO2 bond are oriented in a trans position relative to the pyridine nitrogen atom.

The crystal packing of N-(2-nitrooxyethyl)picolinamide is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into chains. It is reasonable to predict that this compound would adopt a similar folded conformation, stabilized by an intramolecular N—H···N hydrogen bond. The 2-hydroxyethyl side chain would likely introduce additional intermolecular hydrogen bonding possibilities through the hydroxyl group, potentially leading to a different crystal packing arrangement.

Table 3: Key Structural Features of N-(2-nitrooxyethyl)picolinamide

| Structural Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Conformation | Folded | |

| Intramolecular Hydrogen Bond | N—H···N | |

| Dihedral Angle (Pyridine Ring vs. Amide Plane) | 11.3 (2)° | |

| Dihedral Angle (Amide Plane vs. Side Chain) | 44.74 (7)° | |

| Orientation of C=O and CH2–ONO2 | trans to pyridine nitrogen |

This detailed structural information is invaluable for understanding the structure-property relationships of this class of compounds and for designing new molecules with desired conformational and interactional properties.

Q & A

Basic Questions

Q. What are the key structural characteristics and physicochemical properties of N-(2-Hydroxyethyl)picolinamide?

- Answer : The compound has a molecular formula of C₈H₁₀N₂O₂ (molecular weight: 166.18 g/mol) and features a pyridine ring substituted with a hydroxyethylamide group. Key properties include a polar surface area (PSA) of 62.22 Ų and a logP value of 0.1946, indicating moderate hydrophilicity. Structural confirmation is typically achieved via ¹H NMR (e.g., peaks at δ 3.85 ppm for CH₂ groups) and ¹³C NMR (e.g., carbonyl carbon at δ 164.7 ppm). Storage recommendations include inert gas environments to prevent degradation .

Q. What is a reliable synthetic route for this compound?

- Answer : A high-yield synthesis involves reacting ethyl nicotinate with excess 2-ethanolamine under controlled heating. This method achieves 92% yield after purification via recrystallization. Critical parameters include reaction temperature and stoichiometric excess of 2-ethanolamine to ensure complete conversion. Post-synthesis, chromatography (e.g., hexanes/ethyl acetate 70:30) is used to isolate the product, with Rf values monitored for purity .

Q. How is this compound characterized spectroscopically?

- Answer : ¹H NMR reveals signals for the hydroxyethyl group (δ 3.85 ppm, quartet) and pyridine protons (δ 7.42–8.56 ppm). ¹³C NMR confirms the carbonyl (δ 164.7 ppm) and pyridine carbons (δ 122.2–149.1 ppm). Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Chromatographic retention factors (e.g., Rf = 0.35–0.55) are critical for assessing purity during synthesis .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their biological activity?

- Answer : Crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) affect solubility and receptor binding. For example, in N-(2-Nitrooxyethyl)picolinamide , the dihedral angle between the pyridine ring and nitrooxyethyl group (11.3°) creates a planar conformation, enhancing nitric oxide release efficiency. Comparative studies with structural isomers (e.g., nicorandil) show that trans/cis configurations of functional groups impact bioactivity .

Q. What methodologies optimize palladium-catalyzed functionalization of this compound?

- Answer : Pd(OAc)₂ with CuBr₂ as a co-catalyst enables sp² C–H bond alkylation. For example, coupling with alkyl iodides (e.g., octyl iodide) at 140°C for 24 hours in tert-amyl alcohol achieves moderate yields (27–49%). Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.